

HEDTA selectivity for trivalent actinides over lanthanides

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Hydroxyethylethylenediaminetriacetic acid

CAS No.: 139-89-9

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Ligand Performance Comparison

Ligand / Extractant	Key Characteristics	Reported Separation Performance	Primary Mechanism
HEDTA (Aminopolycarboxylate)	Fast kinetics; lower coordination number allows ternary complex formation; often used with a citrate buffer [1].	Used to selectively strip An(III) from organic phase, leaving Ln(III) behind; selectivity is moderate and highly dependent on process conditions [1].	Ion-exchange / Complexation-based separation in aqueous phase [1].
DTPA (Aminopolycarboxylate)	Slower kinetics than HEDTA; higher coordination number saturates metal coordination sphere, minimizing ternary species [1].	A well-established and improved performer in the TALSPEAK process, offering better An(III)/Ln(III) separation factors than HEDTA [2].	Complexation strength difference in aqueous phase (as in TALSPEAK) [2].
BTPPhen / Et-Tol-CyMe4-ATPhen (N-donor)	Pre-organized structure; designed for harsh	Extremely high selectivity (S.F. > 280 for	Selective complexation with

Ligand / Extractant	Key Characteristics	Reported Separation Performance	Primary Mechanism
Heterocyclic)	acidic conditions; computationally-aided design [3].	Am/Eu); effective stripping with dilute acid; minimal co-extraction of Ln(III) [3].	softer An(III) cations in solvent extraction [3].
3,4,3-LI(1,2-HOPO) (Siderophore-inspired)	Ultra-high, charge-based selectivity; forms stable complexes in strong acid; not a traditional extractant but a hold-back agent [4].	Unprecedented separation factors (e.g., $\sim 10^8$ for Pu ⁴⁺ /An ³⁺ & Ln ³⁺); enables redox-free Pu purification and single-step Bk isolation [4].	Aqueous complexation to selectively retain specific ions in aqueous phase during extraction.

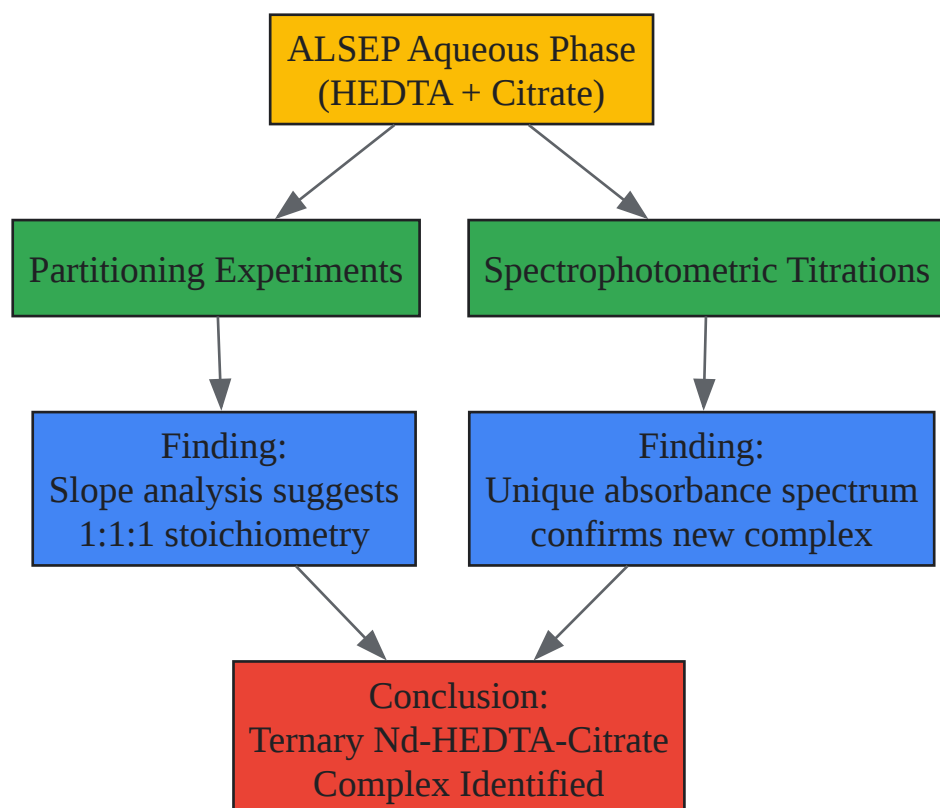
Experimental Insights on HEDTA

The experimental data and protocols surrounding HEDTA highlight its role in modern process flowsheets.

- **Process Context:** HEDTA is a key component in the **Actinide Lanthanide Separation (ALSEP) process**. In this solvent extraction system, HEDTA is dissolved in an aqueous citrate buffer solution. It functions by selectively stripping (removing) trivalent actinides like Am and Cm from the organic phase into the aqueous phase, while the lanthanides remain in the organic phase [1].
- **Evidence of Ternary Complexation:** A key experimental finding is that HEDTA, due to its lower coordination number compared to DTPA, does not fully occupy the coordination sphere of f-elements (which are typically 8-9 coordinate). This allows for the formation of **ternary complexes** with other ligands in the solution, such as the citrate buffer. The presence of a unique **1:1:1 Nd(III)-HEDTA-citrate complex** was identified using spectrophotometric titrations and metal partitioning experiments [1]. This complex formation can alter the speciation and kinetics of the system, which must be accounted for in process models.
- **Protocol for Spectation Studies:** The identification of the ternary complex involved:
 - **Partitioning Experiments:** The distribution ratios (D) of Nd (as a stand-in for Am) and Am were measured while varying the concentration of one ligand (HEDTA or citrate) and holding the other constant. The slope of the log D vs. log(ligand concentration) plot indicated the stoichiometry of the complex involved [1].
 - **Spectrophotometric Titrations:** Absorption spectra of Nd(III) were recorded in different ligand environments. The distinct spectral features for the Nd-HEDTA-citrate mixture, which could not

be reproduced by linear combinations of the Nd-HEDTA and Nd-citrate spectra, confirmed the formation of a new, ternary species [1].

The following diagram illustrates the experimental workflow used to characterize the HEDTA-containing system in the ALSEP process.



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Research Trends and Alternatives

Current research is moving toward ligands with more pronounced selectivity.

- **The Search for Superior Selectivity:** The moderate selectivity of aminopolycarboxylates like HEDTA and DTPA has driven the development of ligands with softer donor atoms (like nitrogen), which better exploit the slight differences in covalency between the harder Ln(III) and slightly softer An(III) ions [3] [2]. Molecules like **BTPPhen** and its derivatives are prime examples of this design strategy [3].
- **Paradigm-Shifting Ligands:** Recent studies highlight a class of **siderophore-inspired ligands**, such as 3,4,3-LI(1,2-HOPO). These ligands exhibit "ultra-selective," charge-based recognition, forming exceptionally stable complexes with tetravalent actinides (e.g., Pu⁴⁺, Th⁴⁺) over trivalent

ones, even in very strong acids. While not used as extractants in the organic phase, they act as powerful "hold-back" agents in the aqueous phase to achieve unprecedented purification factors [4].

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To cite this document: Smolecule. [HEDTA selectivity for trivalent actinides over lanthanides].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b569916#hedta-selectivity-for-trivalent-actinides-over-lanthanides>]

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